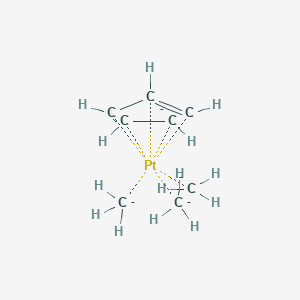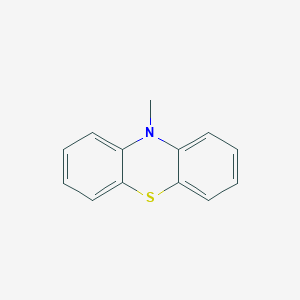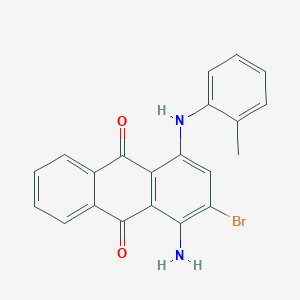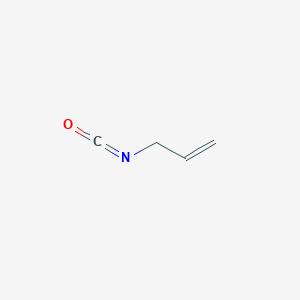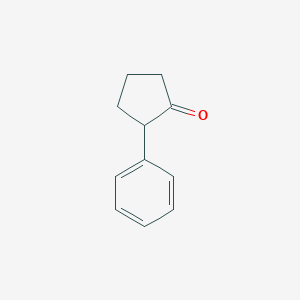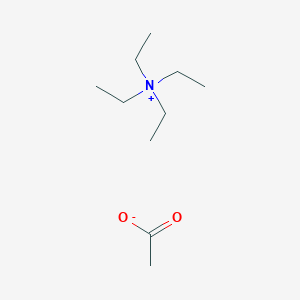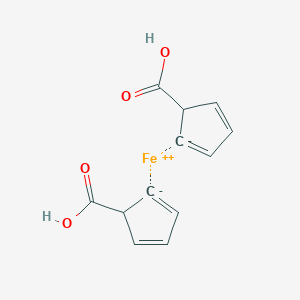
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is a useful research compound. Its molecular formula is C12H20FeO4 and its molecular weight is 284.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structures similar to cyclopenta-2,4-diene-1-carboxylic acid, are known for their flexibility and usage as precursors for various industrial chemicals. They can be produced fermentatively using engineered microbes like Escherichia coli and Saccharomyces cerevisiae. However, these acids can inhibit microbial growth at concentrations lower than desired for industrial yields, primarily due to their impact on cell membrane integrity and internal pH reduction. This understanding aids in metabolic engineering strategies to enhance microbial tolerance and robustness for improved industrial performance (Jarboe et al., 2013).
Cycloaddition Reactions
Cyclopenta-2,4-diene-1-carboxylic acid; iron(2+) can potentially participate in [4+3] cycloaddition reactions, a powerful method in organic chemistry for constructing cyclic structures. These reactions are particularly valuable for synthesizing seven-membered ring systems, which are significant substructures in many natural products. The process, similar to the Diels-Alder reaction, involves a combination of a 1,3-diene and an allyl or oxyallyl cation, facilitating the rapid access to functionalized carbocycles. This methodology has seen considerable development for the synthesis of natural products and demonstrates the versatile application of cyclopentadienyl-based structures in synthetic organic chemistry (Rigby & Pigge, 1998).
Mecanismo De Acción
Target of Action
It’s known that cyclopentadiene derivatives are often involved in diels-alder reactions .
Mode of Action
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) likely interacts with its targets through a mechanism involving sigmatropic shifts. In a study of a similar compound, cyclopenta-2,4-dien-1-yltrimethylsilane, it was found that the degenerate sigmatropic migration of Si(Me)3 was the dominant factor . This process involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer .
Biochemical Pathways
The compound’s involvement in diels-alder reactions suggests it may influence pathways involving cycloaddition reactions .
Result of Action
It’s known that cyclopentadienone derivatives can be very unstable and react with themselves in a diels-alder reaction to give a more stable dimer . All attempts to synthesize cyclopenta-2,4-dien-1-one have yielded only a dimerization product .
Action Environment
The action of Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) can be influenced by environmental factors such as temperature. For instance, the dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane in its Diels–Alder addition were found to be temperature-dependent .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Iron(II) chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of a catalytic amount of iron(II) chloride to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is hydrolyzed with sodium hydroxide to give the corresponding diacid.", "Step 3: The diacid is treated with hydrochloric acid to give the cyclopentadiene carboxylic acid.", "Step 4: The cyclopentadiene carboxylic acid is complexed with iron(II) chloride in diethyl ether to give the desired product, Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+)." ] } | |
Número CAS |
1293-87-4 |
Fórmula molecular |
C12H20FeO4 |
Peso molecular |
284.13 g/mol |
Nombre IUPAC |
cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/2C6H10O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5H,1-4H2,(H,7,8); |
Clave InChI |
TVIVBANEEXZBHJ-UHFFFAOYSA-N |
SMILES |
C1=CC([C-]=C1)C(=O)O.C1=CC([C-]=C1)C(=O)O.[Fe+2] |
SMILES canónico |
C1CCC(C1)C(=O)O.C1CCC(C1)C(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



